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Compound of Interest

Compound Name: 2-Propionylthiazole

Cat. No.: B1293893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Propionylthiazole, a heterocyclic compound of interest in flavor chemistry and as a potential
building block in medicinal chemistry. Due to the limited availability of public experimental
spectra, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental
protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Propionylthiazole.
These predictions are based on established principles of spectroscopy and computational

models.

Table 1: Predicted *H NMR Spectral Data for 2-
Propionylthiazole
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~8.05 Doublet 1H H5 (Thiazole ring)
~7.65 Doublet 1H H4 (Thiazole ring)
-CH2- (Propionyl
~3.10 Quartet 2H (Propiony
group)
-CHs (Propionyl
~1.25 Triplet 3H (Propiony

group)

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm.

Table 2: Predicted **C NMR Spectral Data for 2-
Propionylithiazole

Chemical Shift (ppm)

Assignment

~192 C=0 (Ketone)

~168 C2 (Thiazole ring)
~145 C4 (Thiazole ring)
~122 C5 (Thiazole ring)

~32 -CHz- (Propionyl group)
~8 -CHs (Propionyl group)

Table 3: Predicted Key IR Absorption Bands for 2-
Propionylthiazole
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
) C-H stretch
~3100-3000 Medium _ _
(aromatic/heteroaromatic)
~2980-2850 Medium C-H stretch (aliphatic)
~1700 Strong C=0 stretch (ketone)
) C=C and C=N stretching
~1580-1450 Medium-Strong ) )
(thiazole ring)
~1460 Medium C-H bend (aliphatic)
~1100-1000 Medium C-C stretch

Table 4: Predicted Mass Spectrometry Fragmentation for

2-Propionylthiazole
mlz

Proposed Fragment lon

141 [M]* (Molecular lon)

112 [M - CzHs]* (Loss of ethyl group)
85 [Thiazole-C=0]*

58 [C2HsCO]* (Propionyl cation)

57 [C2HsC]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific parameters may need to be optimized based on the instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-Propionylthiazole in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube. Add a small
amount of a reference standard, such as TMS, if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural
abundance of 13C, a larger number of scans and a longer relaxation delay may be required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-Propionylthiazole, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the clean, empty salt plates to
subtract any atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment
and acquire the IR spectrum. Typically, a range of 4000 to 400 cm~1 is scanned.

Data Analysis: Identify and label the significant absorption peaks. Correlate the peak
positions (wavenumbers) with known functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 2-Propionylthiazole in a volatile organic
solvent (e.g., dichloromethane, hexane). The concentration should be optimized to avoid
overloading the GC column.
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e GC Separation: Inject a small volume (e.g., 1 pL) of the sample solution into the GC. The
sample is vaporized and carried by an inert gas through a capillary column. The column
temperature is programmed to ramp up, separating the components of the sample based on
their boiling points and interactions with the column's stationary phase.

o Mass Spectrometry Analysis: As the separated components elute from the GC column, they
enter the mass spectrometer. The molecules are ionized (typically by electron impact), and
the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

» Data Interpretation: The mass spectrum for 2-Propionylthiazole is analyzed to identify the
molecular ion peak and the fragmentation pattern, which provides information about the
molecule's structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like 2-Propionylthiazole.
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Caption: General workflow for spectroscopic analysis of 2-Propionylthiazole.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Propionylthiazole: A Technical

Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1293893#spectroscopic-data-of-2-propionylthiazole-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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